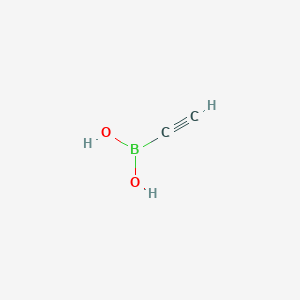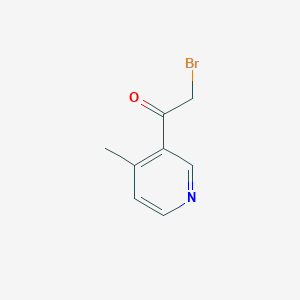
Ethynylboronic acid
Overview
Description
Ethynylboronic acid is an organoborane compound with the CAS Number: 4453-96-7 . It has a molecular weight of 69.86 .
Synthesis Analysis
The synthesis of alkynyl boron compounds, such as ethynylboronic acid, has attracted significant attention due to their easy synthesis and diverse reactivity .
Molecular Structure Analysis
The molecular structure of ethynylboronic acid is represented by the Inchi Code: 1S/C2H3BO2/c1-2-3(4)5/h1,4-5H . This indicates that it consists of a boron atom bonded to an ethynyl group and two hydroxyl groups .
Chemical Reactions Analysis
Boronic acids, including ethynylboronic acid, are used in various chemical reactions. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They are also used in cross-coupling reactions .
Physical And Chemical Properties Analysis
Ethynylboronic acid is a solid substance . Its molecular weight is 69.86 , and its Inchi Code is 1S/C2H3BO2/c1-2-3(4)5/h1,4-5H .
Scientific Research Applications
Catalysis in Amide Formation
Ethynylboronic acid and its derivatives are instrumental in catalysis. For instance, 2-furanylboronic acid serves as an effective catalyst for the dehydrative amide formation of carboxylic acids and amines, a process carried out efficiently at room temperature with a wide range of carboxylic acids (Tam et al., 2015).
Synthesis of Vinyl Boronates
Ethynylboronic acid is pivotal in the Z-selective synthesis of vinyl boronates. This process involves Fe-catalyzed addition of alkyl radicals to ethynylboronic acid, resulting in high stereoselectivity and facilitating the conversion of these boronates to other Z-alkenes, useful in various syntheses (Barzanò et al., 2019).
Synthesis of Arylboronates
Cp*RuCl-catalyzed cycloaddition of alkynylboronates, including ethynylboronate, is employed to synthesize bicyclic arylboronates. This reaction is notable for its high yield and has applications in the construction of complex molecular structures (Yamamoto et al., 2006).
Homogeneous Catalysis in Acetalization and Esterification
Theoretical studies suggest the potential of terminal alkynes, including ethynylboronic acid derivatives, as catalysts for acetalization and esterification. The presence of ethynyl groups in these molecules is key to their catalytic activity (Sekerová et al., 2019).
Palladium-Catalyzed Ethynylation
Palladium catalysis utilizes ethynylboronic acid derivatives for the alkynylation of unactivated C(sp3)-H bonds in aliphatic acid derivatives, a method valuable for the rapid modification of complex acids (Ano et al., 2011).
Fluorescent Labeling in Bacterial Research
Ethynylboronic acid derivatives, such as 3-ethynylbenzoate, serve as fluorogenic probes for bacterial strains, particularly in studying the TOL pathway related to toluene degradation. This application is crucial in microbiological research and environmental monitoring (Clingenpeel et al., 2005).
Synthesis of Metal-Organic Frameworks (MOFs)
Ethynylboronic acid derivatives are used in creating Zn-based MOFs. By varying functionalities in these compounds, researchers can obtain MOFs with different connectivities and interpenetration levels, useful in materials science (Gadzikwa et al., 2008).
Mechanism of Action
Future Directions
Boronic acids, including ethynylboronic acid, are increasingly being used in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The future directions of research involving ethynylboronic acid are likely to continue in these areas.
properties
IUPAC Name |
ethynylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BO2/c1-2-3(4)5/h1,4-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBHVMBPNSNIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623219 | |
| Record name | Ethynylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynylboronic acid | |
CAS RN |
4453-96-7 | |
| Record name | Ethynylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate](/img/structure/B3052653.png)


![2-[(Z)-3-phenylprop-2-enyl]isoindole-1,3-dione](/img/structure/B3052659.png)
![3-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3052663.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)




![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)

